N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a thiolane ring, a cyano group, a phenyl ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiolane Ring: Starting with a suitable diene and a thiol, the thiolane ring can be formed via a cycloaddition reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving an azide and an alkyne.
Coupling of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Final Coupling to Form the Acetamide: The final step involves coupling the intermediate with an acetamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiolane or triazole rings.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to metal ions or other biomolecules, while the cyano group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(3-cyanothiolan-3-yl)-2-(4-ethyl-1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(3-cyanothiolan-3-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of the phenyl ring, which can enhance its interactions with aromatic systems and potentially improve its biological activity compared to similar compounds with alkyl groups.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(4-phenyltriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-10-15(6-7-22-11-15)17-14(21)9-20-8-13(18-19-20)12-4-2-1-3-5-12/h1-5,8H,6-7,9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZJZHNKZYXRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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